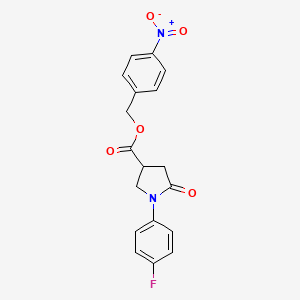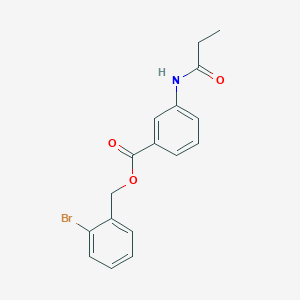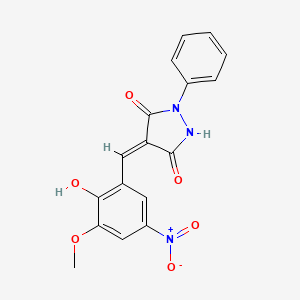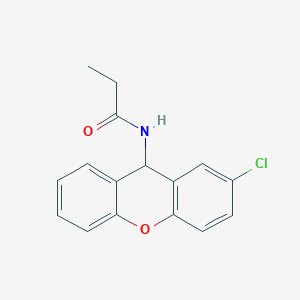
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
作用機序
The mechanism of action of N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of HDAC activity. HDACs play a role in the regulation of gene expression by removing acetyl groups from histone proteins. This results in a more compact chromatin structure and decreased gene expression. Inhibition of HDAC activity by N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide leads to an increase in acetylation of histone proteins and a more open chromatin structure, which can lead to increased gene expression.
Biochemical and Physiological Effects:
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. In addition, N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to sensitize cancer cells to radiation and chemotherapy, which can improve the effectiveness of these treatments.
実験室実験の利点と制限
One advantage of using N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective HDAC inhibitors that have fewer side effects than N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the use of HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in using HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide to treat other diseases, such as neurodegenerative disorders and infectious diseases.
In conclusion, N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of HDAC activity, which can lead to increased gene expression and decreased tumor growth. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to new treatments for cancer and other diseases.
合成法
The synthesis of N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-isopropyl-N-(methylsulfonyl)glycine in the presence of a base. The resulting product is then treated with ammonia to yield N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in high yield and purity.
科学的研究の応用
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
特性
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)11-6-5-10(3)12(14)7-11/h5-7,9H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIAUIEJPJBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

